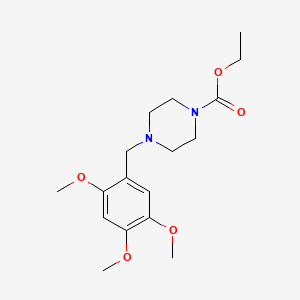![molecular formula C13H19ClFNO2 B3852147 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol)](/img/structure/B3852147.png)
1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol)
Overview
Description
1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol), also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CF3 has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) has also been studied for its potential use as a pesticide due to its ability to disrupt insect growth and development. In materials science, 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) has been used as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) exerts its effects through the inhibition of specific enzymes and signaling pathways. In cancer cells, 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) has been shown to inhibit the activity of the enzyme histone deacetylase, leading to cell cycle arrest and apoptosis. In insects, 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) disrupts the activity of the hormone ecdysone, which is essential for insect growth and development.
Biochemical and Physiological Effects
1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) has been shown to have a range of biochemical and physiological effects depending on the specific application. In cancer cells, 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In insects, 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) disrupts insect growth and development, leading to decreased populations of pests. 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) has several advantages for lab experiments, including its high purity and stability, making it a reliable reagent for chemical reactions. However, 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) can be difficult to synthesize and is relatively expensive, making it less accessible for some researchers. Additionally, 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) has limited solubility in water, which can make it challenging to work with in some applications.
Future Directions
There are several future directions for research on 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol), including its potential use as a drug for the treatment of cancer and inflammatory diseases. Additionally, 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) could be further studied for its potential use as a pesticide in agriculture. In materials science, 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol) could be used as a building block for the synthesis of novel materials with unique properties. Finally, further research could be conducted to optimize the synthesis method for 1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol), making it more accessible and cost-effective for researchers.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClFNO2/c1-9(17)6-16(7-10(2)18)8-11-12(14)4-3-5-13(11)15/h3-5,9-10,17-18H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLSAJHZTLGWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=C(C=CC=C1Cl)F)CC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperidine](/img/structure/B3852064.png)

![N,8-dimethyl-N-[2-(2-pyridinyl)ethyl]-7-nonen-1-amine](/img/structure/B3852071.png)
![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852075.png)

![4-{3-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]propyl}morpholine](/img/structure/B3852096.png)

![1-(3-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B3852115.png)
![6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3852130.png)
![1-[2-(2-methoxypyridin-3-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B3852131.png)
![1-[4-(dimethylamino)benzyl]-3-piperidinecarboxamide](/img/structure/B3852139.png)
![2-[benzyl(3-chlorobenzyl)amino]ethanol](/img/structure/B3852153.png)

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3852164.png)